

Crolibulin crystal structure with tubulin PDB 6JCJ

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Compound Focus: Crolibulin

CAS No.: 1000852-17-4

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Experimental Structure Determination

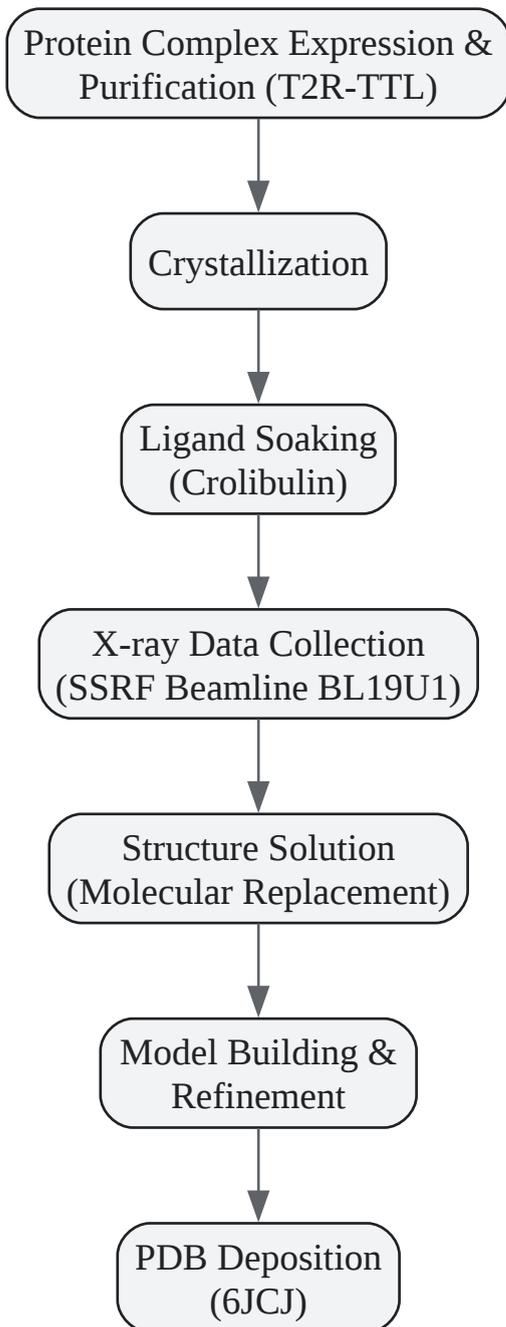
The high-resolution structure of the tubulin-**crolibulin** complex was solved using **X-ray crystallography** at a resolution of 2.5 Å [1] [2]. The key experimental parameters and methodology are summarized below.

Table 1: Crystallization and Data Collection Parameters for PDB 6JCJ [1] [2]

Parameter	Specification
PDB ID	6JCJ
Resolution	2.5 Å
Space Group	P 21 21 21
Unit Cell Dimensions	a=105.544 Å, b=157.329 Å, c=184.031 Å; $\alpha=\beta=\gamma=90^\circ$
Crystallization Method	Vapor diffusion, hanging drop
Crystallization Condition	6% PEG 4000, 8% Glycerol, 0.1 M MES, 30 mM CaCl ₂ , 30 mM MgCl ₂ , pH 6.7
Temperature	293 K (20 °C)

Parameter	Specification
Protein Complex	α/β -tubulin, RB3 stathmin-like domain (SLD), tubulin tyrosine ligase (T2R-TTL)
Data Collection Source	Shanghai Synchrotron Radiation Facility (SSRF), Beamline BL19U1
Wavelength	0.9798 Å
Refinement Software	REFMAC
R-work / R-free	0.24078 / 0.28185 (Depositor); 0.24 / 0.28 (DCC)

The experimental workflow involved soaking the **crolibulin** compound into pre-formed crystals of a protein complex, a common technique for determining ligand-bound structures [1]. The overall workflow from protein preparation to structure refinement is illustrated below.



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*Experimental workflow for determining the tubulin-**crolibulin** complex structure.*

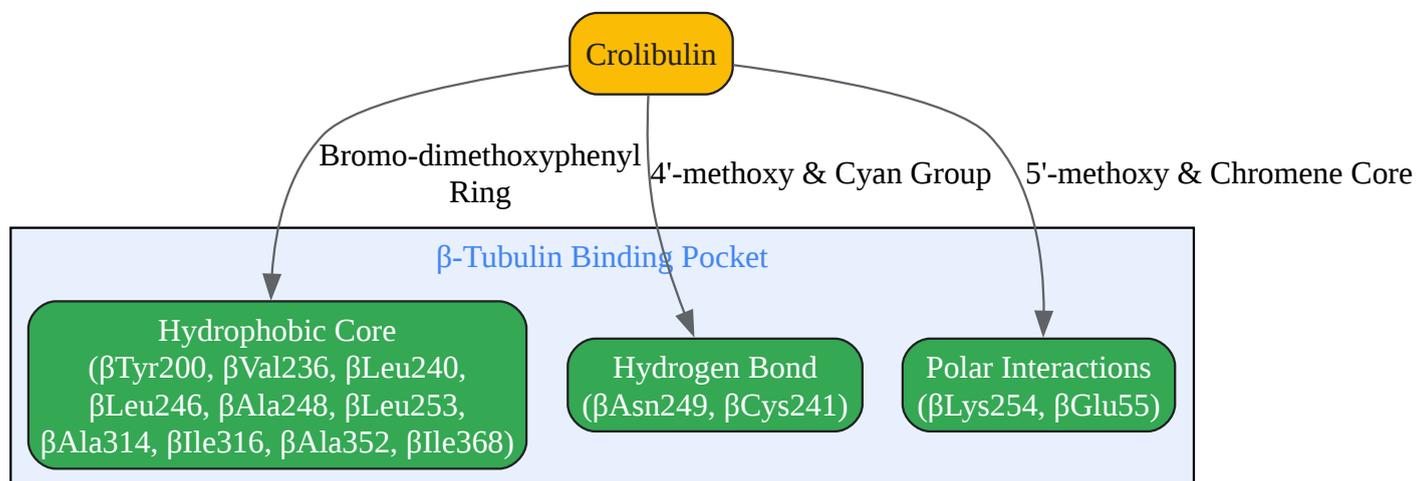
Molecular Binding Interactions of Crolibulin

The crystal structure reveals that **crolibulin** binds to the **colchicine binding site (CBS)** of tubulin, which is located at the interface between the α and β subunits [1] [3]. The binding is primarily mediated by the 3'-bromo-4',5'-dimethoxyphenyl ring of **crolibulin**, which inserts deeply into a core hydrophobic pocket on β -tubulin [1].

Table 2: Key Interactions between Crolibulin and β -Tubulin Residues [1]

Crolibulin Moieties	Tubulin Residues	Interaction Type
3'-bromo-4',5'-dimethoxyphenyl ring	β Tyr200, β Val236, β Leu240, β Leu246, β Ala248, β Leu253, β Ala314, β Ile316, β Ala352, β Ile368	Hydrophobic interactions
4'-methoxy group	β Asn249 (backbone NH)	Hydrogen bond
5'-methoxy group	β Lys254, β Glu55 (via water)	Potential polar interaction
Chromene core	β Lys254, β Glu55 (via water)	Potential polar interaction
Cyan group	β Cys241 (backbone NH)	Hydrogen bond

The overall binding mode and the specific residues forming the binding pocket are visualized in the following interaction network.



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Key interaction network between **crolibulin** and the β -tubulin binding pocket.

Rationale for Drug Design & SAR Validation

The structure of the tubulin-**crolibulin** complex provides a solid experimental basis for understanding its mechanism of action and for designing improved derivatives [1].

- **Mechanism of Action:** By binding to the colchicine site, **crolibulin** inhibits microtubule polymerization, disrupting cytoskeleton dynamics and leading to cell cycle arrest at the G2/M phase, which triggers apoptosis in rapidly dividing cancer cells [1].
- **SAR Validation:** The crystal structure explains previously observed structure-activity relationship (SAR) data. It confirms why a bromine atom at the 3' position is favorable (fits into the hydrophobic pocket), and why modifications at the 7-position of the chromene ring are well-tolerated (oriented toward the solvent) [1].
- **Addressing Toxicity:** The detailed binding map offers a path to mitigate **crolibulin**'s cardiovascular and neurotoxicity [1]. By modifying peripheral groups that do not affect anti-tumor efficacy, especially at the solvent-exposed 7-position, researchers can aim to improve the drug's therapeutic index [1].

Additional Structural Features

The crystal structure also contains **three magnesium atoms** and **two bromine atoms** (one from **crolibulin**) [4]. Furthermore, two calcium-binding sites were identified in the structure, with coordination involving residues such as **Asp39, Thr41, Gly44, and Glu55** of β -tubulin [4].

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